molecular formula C18H20N2O2S B495159 2-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ETHAN-1-OL

2-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ETHAN-1-OL

Cat. No.: B495159
M. Wt: 328.4g/mol
InChI Key: AMFPDPOMUNXOHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ETHAN-1-OL is a complex organic compound that belongs to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ETHAN-1-OL typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The resulting benzimidazole is then alkylated with 2-(2-methylphenoxy)ethyl bromide in the presence of a base such as potassium carbonate. Finally, the thioethanol group is introduced through a nucleophilic substitution reaction using thiourea and subsequent hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ETHAN-1-OL can undergo various chemical reactions, including:

    Oxidation: The thioethanol group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzimidazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The phenoxy and thioethanol groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, thiourea.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ETHAN-1-OL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ETHAN-1-OL involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thioethanol group may enhance the compound’s binding affinity and specificity, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-(2-methylphenoxy)ethyl benzimidazole: Lacks the thioethanol group.

    Thioethanol benzimidazole: Lacks the 2-(2-methylphenoxy)ethyl group.

Uniqueness

2-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ETHAN-1-OL is unique due to its combination of a benzimidazole core, a 2-methylphenoxyethyl group, and a thioethanol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H20N2O2S

Molecular Weight

328.4g/mol

IUPAC Name

2-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]sulfanylethanol

InChI

InChI=1S/C18H20N2O2S/c1-14-6-2-5-9-17(14)22-12-10-20-16-8-4-3-7-15(16)19-18(20)23-13-11-21/h2-9,21H,10-13H2,1H3

InChI Key

AMFPDPOMUNXOHZ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2SCCO

Canonical SMILES

CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2SCCO

Origin of Product

United States

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